molecular formula C9H7F3N4O B1468812 4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1411217-07-6

4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B1468812
CAS RN: 1411217-07-6
M. Wt: 244.17 g/mol
InChI Key: QCVVBRNBBUEQTI-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of 1,2,4-triazole. 1,2,4-Triazole derivatives have been synthesized and evaluated for their anticancer activities . These compounds have shown potent inhibitory activities against certain cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by NMR and MS analysis .


Molecular Structure Analysis

The molecular structures of 1,2,4-triazole derivatives were established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in the literature .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of compounds with structural similarities to 4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, focusing on the development of novel synthetic routes and characterization of their properties. For example, studies have illustrated methods for synthesizing fluorine-containing triazoles and other related compounds, which have potential applications in pharmaceuticals and agrochemicals (Blackwell, Haszeldine, & Taylor, 1982). These methodologies often involve novel catalytic processes or the use of microwave-assisted synthesis to improve efficiency and selectivity.

Material Science and NLO Materials

In the field of material science, compounds similar to the query have been explored for their potential as non-linear optical (NLO) materials. The vibrational analysis of derivatives, including studies on chloro, bromo, and fluoro-substituted anilines, provides insights into their electronic structures and physical properties, which are crucial for their application in NLO materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017). These studies combine experimental and theoretical approaches to understand the impact of substituents on molecular properties.

Biological Applications

Although the initial request excluded drug-related information, it's worth noting that structural analogs of the compound are often investigated for their biological activities, including antimicrobial and anticancer properties. For instance, research into triazole derivatives has uncovered their potential in developing new therapeutic agents, highlighting the versatility and significance of these compounds in medicinal chemistry (Zaheer, Zia-ur-Rehman, Munir, Jamil, Ishtiaq, Saleem, & Elsegood, 2021).

Environmental Applications

Compounds with similar functionalities have been evaluated for environmental applications, such as the removal of pollutants from water. Research into metal-organic frameworks (MOFs) incorporating triazole derivatives has shown promise for separating organic dyes and removing oxoanions from water, demonstrating the environmental relevance of these compounds (Kumar, Liu, Mohan, Zhang, Tao, Wan, You, Sun, Li, & Ren, 2021).

Safety and Hazards

The safety of these compounds was evaluated on a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-5-1-6(13)7(16-4-14-3-15-16)2-8(5)17-9(11)12/h1-4,9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVBRNBBUEQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline
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4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 6
4-(difluoromethoxy)-5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline

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